![molecular formula C7H8N4OS B15216744 N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-92-2](/img/structure/B15216744.png)
N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phenyl isocyanate, and various hydrazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, which exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
- 2,6-Diarylthiazolo[3,2-b][1,2,4]triazoles
Uniqueness
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
62032-92-2 |
|---|---|
Formule moléculaire |
C7H8N4OS |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4OS/c1-4-3-13-7-9-6(8-5(2)12)10-11(4)7/h3H,1-2H3,(H,8,10,12) |
Clé InChI |
PPQTVYMPSHJRFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC(=NN12)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


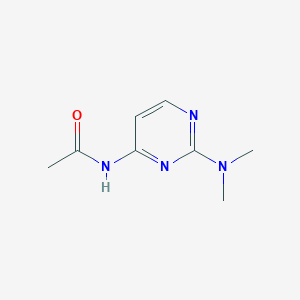
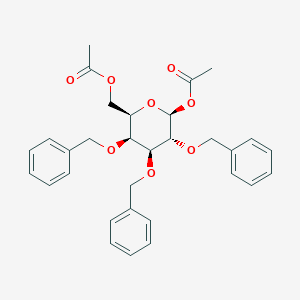


![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
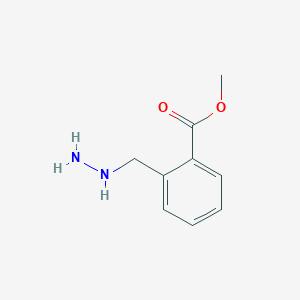
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
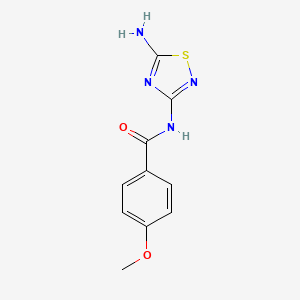
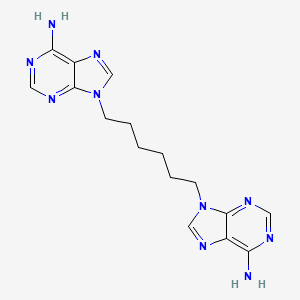

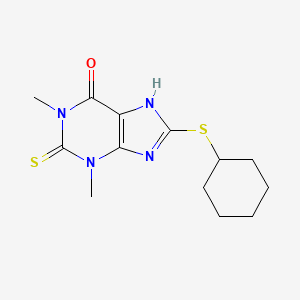

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)

